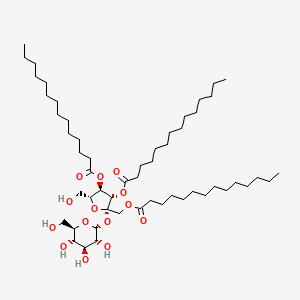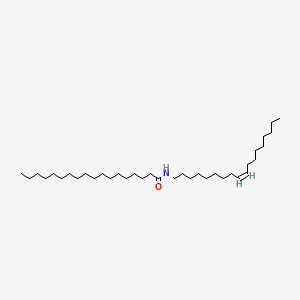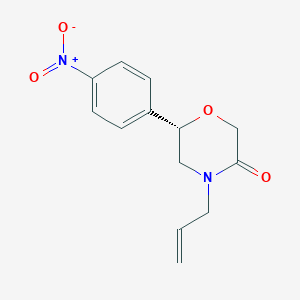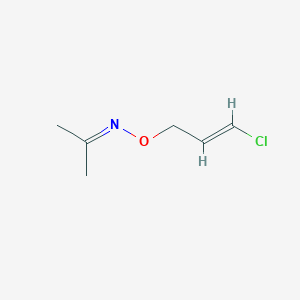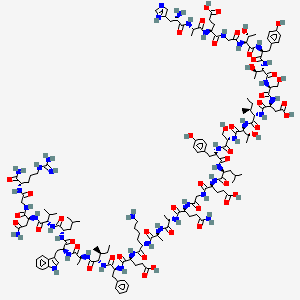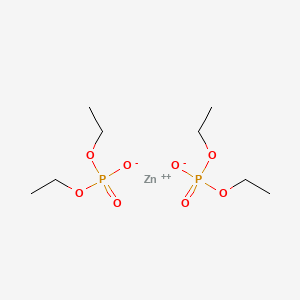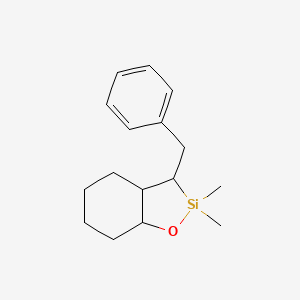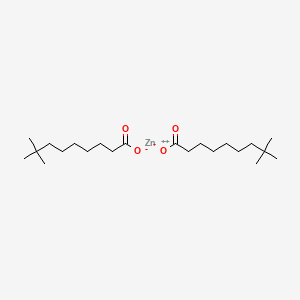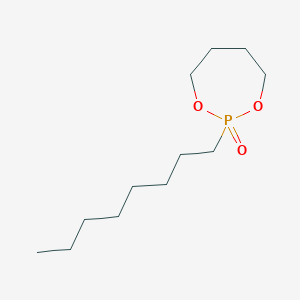
1,3-Benzenediol, 2-methyl-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylolivetol: is an organic compound belonging to the family of phenols It is a derivative of olivetol, characterized by the presence of a methyl group attached to the second carbon of the olivetol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylolivetol can be synthesized through several methods. One common approach involves the methylation of olivetol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide, under reflux conditions .
Industrial Production Methods: Industrial production of 2-Methylolivetol often involves catalytic processes to ensure high yield and purity. One such method includes the catalytic oxidative aromatization of olivetol derivatives. This process uses catalysts like iodine and involves oxidative conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2-Methylolivetol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor in the biosynthesis of cannabinoids.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-Methylolivetol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its phenolic structure allows it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to donate hydrogen atoms and stabilize reactive species .
Comparación Con Compuestos Similares
Olivetol: The parent compound, lacking the methyl group at the second carbon.
Resorcinol: A dihydroxybenzene similar in structure but with hydroxyl groups at different positions.
Hydroquinone: Another phenolic compound with antioxidant properties.
Uniqueness: 2-Methylolivetol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
56226-07-4 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9(2)12(14)8-10/h7-8,13-14H,3-6H2,1-2H3 |
Clave InChI |
FZOWKKHJBQFDPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


